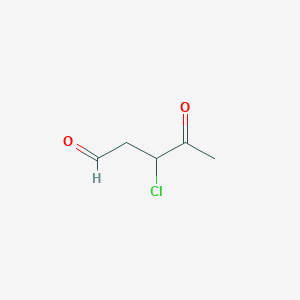

3-Chloro-2,5-pentanedione

描述

Quantum Chemical Investigations of Tautomeric Equilibria

Quantum chemical studies using B3LYP and MP2 methods with basis sets up to cc-pVTZ have revealed that 3-chloro-2,4-pentanedione exhibits a strong preference for the enol tautomer in the gas phase. The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen, forming a six-membered cyclic structure. Energy differences between the enol and keto tautomers were calculated to be 8.2–10.5 kcal/mol, favoring the enol form.

Table 1: Calculated Energy Differences Between Tautomers

| Method | Basis Set | ΔE (Enol–Keto, kcal/mol) |

|---|---|---|

| B3LYP | 6-31G** | 8.2 ± 0.3 |

| B3LYP | cc-pVTZ | 9.1 ± 0.4 |

| MP2 | cc-pVTZ | 10.5 ± 0.5 |

These results align with experimental GED data, which detected no measurable contribution from the keto tautomer at 269 K. The chlorine substituent at the α-position induces minor electronic effects compared to β-chlorinated analogs, where destabilization of the enol form becomes significant.

Gas-Phase Electron Diffraction Analysis of Molecular Conformations

Gas-phase electron diffraction (GED) at 269 K confirmed the exclusive presence of the enol tautomer, with skeletal geometric parameters consistent with a planar C s symmetric structure. Key bond lengths and angles include:

Table 2: Experimental Geometric Parameters from GED

| Parameter | Value (Å or °) |

|---|---|

| C–C (central) | 1.450 ± 0.003 |

| C=O | 1.243 ± 0.003 |

| C–O (enol) | 1.319 ± 0.003 |

| O–H | 1.001 ± 0.004 |

| C–Cl | 1.752 ± 0.004 |

| ∠C–C–C (central) | 121.3 ± 1.0 |

The planarity of the enol form facilitates resonance stabilization, while the chlorine atom’s electronegativity minimally distorts the conjugated π-system. Comparative analysis with unchlorinated acetylacetone shows that α-chlorination does not significantly alter the tautomeric equilibrium, unlike β-chlorination, which disrupts hydrogen-bonding networks.

Solvent-Mediated Tautomeric Shifts in Coordination Environments

In solution, the keto-enol equilibrium of 3-chloro-2,4-pentanedione is sensitive to solvent polarity and confinement effects. NMR studies of analogous systems (e.g., acetylacetone) in nanoconfined solvents (10–100 nm spaces) reveal that polar solvents like water and ethanol favor the keto tautomer due to enhanced proton mobility and stabilization of carbonyl interactions. For example, in water-confined environments, the equilibrium constant KEQ ([keto]/[enol]) increases by 300% compared to bulk solutions.

Table 3: Solvent Effects on Keto-Enol Equilibrium

| Solvent | Confinement Size (nm) | KEQ (Relative to Bulk) |

|---|---|---|

| Water | 10 | 3.2 ± 0.2 |

| Ethanol | 50 | 2.1 ± 0.1 |

| DMSO | 100 | 1.0 ± 0.1 |

In coordination chemistry, the enol tautomer acts as a bidentate ligand, forming stable complexes with transition metals such as Fe(II), Co(II), and Ni(II). Solvent polarity modulates ligand flexibility: in chloroform, the enol form dominates, enabling stronger metal-ligand binding, whereas polar aprotic solvents like DMSO stabilize the keto form, reducing coordination efficiency.

属性

分子式 |

C5H7ClO2 |

|---|---|

分子量 |

134.56 g/mol |

IUPAC 名称 |

3-chloro-4-oxopentanal |

InChI |

InChI=1S/C5H7ClO2/c1-4(8)5(6)2-3-7/h3,5H,2H2,1H3 |

InChI 键 |

XJTPZDMJENQHSL-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(CC=O)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 3-Chloro-2,5-pentanedione (hypothetical) and related compounds:

Key Observations:

Chlorination Effects: The introduction of chlorine (as in 3-Chloro-2,4-pentanedione) increases molecular weight and reactivity compared to non-chlorinated analogs like 2,3-pentanedione. Chlorination also lowers boiling points under reduced pressure due to decreased intermolecular forces .

Substituent Impact : Bulky substituents (e.g., thiazole groups in 3,3-Bis[...]-2,4-pentanedione) drastically elevate boiling points and molecular weights, altering solubility and logP values .

Aromatic vs. Aliphatic : 3-Phenyl-2,5-pentanedione exhibits distinct NMR shifts (e.g., aromatic carbons at δ 130.1 ppm) compared to aliphatic chlorinated analogs, highlighting electronic differences .

准备方法

Direct Chlorination of 2,5-Pentanedione

Halogenation of 2,5-pentanedione using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) could theoretically yield the target compound. However, regioselectivity challenges arise due to the presence of two ketone groups, which may lead to multiple chlorination sites. In analogous systems, such as the synthesis of 2,3-pentanedione derivatives, acidic conditions and phase-transfer catalysts have been employed to enhance selectivity. For instance, the use of hydrochloric acid (HCl) in aqueous phases with phase-transfer catalysts like tetrabutylammonium bromide improves reaction efficiency.

Condensation of Chlorinated Precursors

An alternative approach involves the condensation of hydroxyacetone with chlorinated aldehydes or ketones. For example, the reaction between hydroxyacetone and chloroacetaldehyde under acidic conditions could form a chlorinated intermediate, which is subsequently oxidized to the diketone. This method mirrors the synthesis of 2,3-pentanedione from hydroxyacetone and paraldehyde, where strong acids (e.g., HCl, H2SO4) and phase-transfer catalysts are critical for achieving yields exceeding 80%.

Optimization of Reaction Conditions

Acid Catalysis and Temperature Control

In the preparation of 2,3-pentanedione, optimal conditions include:

Adapting these parameters for this compound synthesis would require careful adjustment to account for the reactivity of chlorinated reagents. For instance, higher temperatures may promote undesired side reactions, such as dehydrochlorination.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, facilitate reactions between immiscible reactants by shuttling ions across phases. In the synthesis of 2,3-pentanedione, PTCs enable efficient mixing of hydroxyacetone (organic phase) and aqueous HCl, reducing reaction times from 60 hours to 10–20 hours. Similar benefits are anticipated for chlorinated diketone synthesis, though the choice of PTC must consider compatibility with chlorinating agents.

Challenges and Limitations

Regioselectivity and Byproduct Formation

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

Industrial processes prioritize inexpensive and readily available precursors. Hydroxyacetone and paraldehyde, used in 2,3-pentanedione synthesis, are commercially viable at scale . For this compound, chloroacetaldehyde or chlorinated ketones would need to be sourced cost-effectively.

常见问题

Basic Research Questions

Q. What safety protocols are essential for handling 3-Chloro-2,5-pentanedione in laboratory settings?

- Methodological Answer : Prioritize cold storage (0–6°C) to minimize decomposition risks, as indicated by similar chlorinated diketones . Use liquid-binding materials (e.g., sand, diatomite) for spill containment and adhere to PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), and PAC-3 (140 mg/m³) exposure limits . Employ PPE (gloves, goggles) and ensure proper ventilation during synthesis or handling .

Q. Which analytical techniques reliably characterize this compound’s purity and structure?

- Methodological Answer : Combine spectroscopic methods for cross-validation:

- NMR : Identify chlorine positioning and ketone groups via chemical shifts.

- GC-MS : Assess purity by comparing retention times and fragmentation patterns with reference standards.

- IR Spectroscopy : Confirm carbonyl (C=O) and C-Cl bond vibrations.

- Validate data against authoritative databases like ChemIDplus and adhere to IUPAC nomenclature guidelines for consistency .

Q. How should researchers purify this compound after synthesis?

- Methodological Answer : Use fractional distillation under reduced pressure (e.g., 18 mmHg) to isolate the compound, leveraging its boiling point range (49–52°C for analogous structures) . Monitor purity via TLC or HPLC, and store in amber vials at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can asymmetrical concentration-effect data in toxicity assays be modeled accurately?

- Methodological Answer : Compare 4-parameter logistic (4PL) and 5-parameter logistic (5PL-1P) models. For asymmetrical data (e.g., slope variation from 1.57 to 3.07 in similar compounds), integrate an asymmetry parameter (s) to improve EC50 accuracy. Validate using goodness-of-fit metrics (e.g., r² > 0.99) and statistical tools like AIC/BIC for model selection .

Q. What strategies mitigate chlorine substituent reactivity during functionalization reactions?

- Methodological Answer :

- Temperature Control : Conduct reactions at subambient temperatures (<10°C) to suppress undesired side reactions .

- Protecting Groups : Use ketalization (e.g., ethylene ketal derivatives) to stabilize reactive ketones before chlorination .

- Enzymatic Pathways : Explore regioselective modifications via enzymes (e.g., NicC monooxygenase) to minimize halogen displacement .

Q. How can solvent systems be optimized for kinetic studies of this compound?

- Methodological Answer : Screen solvents based on polarity (log P ≈ 1.12 for analogs) and dielectric constants. Prefer aprotic solvents (e.g., dichloromethane, acetonitrile) to stabilize intermediates. Validate solvent compatibility via stability assays (e.g., NMR monitoring over 24 hours) and reference Hansen solubility parameters .

Methodological Considerations for Data Analysis

- Statistical Rigor : Apply Student’s t-tests or ANOVA to resolve contradictions in experimental results (e.g., EC50 discrepancies). Use software like R or Python for nonlinear regression analysis .

- Critical Evaluation : Address systematic errors (e.g., instrument calibration drift) and document limitations in reaction yields or purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。